1-{[(5-amino-1H-tetrazol-1-yl)acetyl](2-methylpropyl)amino}-N-phenylcyclohexanecarboxamide
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Overview
Description
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that features a tetrazole ring, an acetamido group, and a phenylcyclohexane moiety
Preparation Methods
The synthesis of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach . The subsequent steps involve the introduction of the acetamido group and the phenylcyclohexane moiety through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be performed on the acetamido group, potentially converting it to an amine.
Substitution: The phenylcyclohexane moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic applications due to its unique structure and functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring and acetamido group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The phenylcyclohexane moiety may also play a role in the compound’s overall activity by influencing its hydrophobicity and membrane permeability .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives and acetamido-substituted cyclohexanes. For example:
5- (5-AMINO-2H-1,2,3-TRIAZOL-4-YL)-1H-TETRAZOLE: This compound shares the tetrazole ring but has a different substituent pattern.
5-AMINO-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE: Another nitrogen-rich compound with potential energetic applications.
3-AMINO-5-METHYLTHIO-1H-1,2,4-TRIAZOLE: A triazole derivative with different functional groups. The uniqueness of 1-[2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N-(2-METHYLPROPYL)ACETAMIDO]-N-PHENYLCYCLOHEXANE-1-CARBOXAMIDE lies in its combination of a tetrazole ring, acetamido group, and phenylcyclohexane moiety, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H29N7O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[[2-(5-aminotetrazol-1-yl)acetyl]-(2-methylpropyl)amino]-N-phenylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H29N7O2/c1-15(2)13-26(17(28)14-27-19(21)23-24-25-27)20(11-7-4-8-12-20)18(29)22-16-9-5-3-6-10-16/h3,5-6,9-10,15H,4,7-8,11-14H2,1-2H3,(H,22,29)(H2,21,23,25) |
InChI Key |
LWHAIMRHRXIFCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(C(=O)CN1C(=NN=N1)N)C2(CCCCC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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